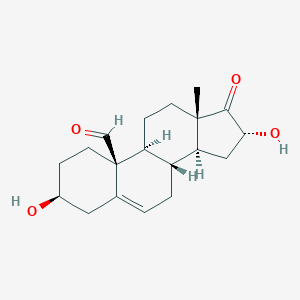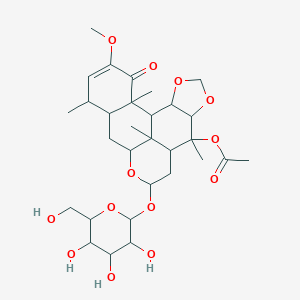![molecular formula C23H17BrN2O4 B236136 5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B236136.png)
5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Mechanism Of Action
5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide selectively binds to and inhibits the activity of BTK, a key mediator of B-cell receptor signaling. BTK is involved in the activation of downstream signaling pathways that promote the survival and proliferation of B-cells. Inhibition of BTK by 5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide leads to the suppression of these pathways, ultimately resulting in the induction of apoptosis in cancer cells.
Biochemical And Physiological Effects
In addition to its anti-cancer effects, 5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide has also been shown to have immunomodulatory effects. BTK is involved in the activation of immune cells such as macrophages, dendritic cells, and natural killer cells. Inhibition of BTK by 5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide can modulate the activity of these cells and potentially enhance the immune response against cancer cells and pathogens.
Advantages And Limitations For Lab Experiments
One advantage of 5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. 5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide has also shown good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, 5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide has not yet been tested in clinical trials, and its safety and efficacy in humans are still unknown. Additionally, 5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide may have limitations in certain types of cancer or disease, and further research is needed to determine its potential applications.
Future Directions
There are several potential future directions for research on 5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide. One direction is the development of combination therapies that target multiple signaling pathways in cancer cells. Another direction is the investigation of 5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide in combination with immunotherapy agents, such as checkpoint inhibitors or CAR-T cell therapy. Additionally, further research is needed to determine the safety and efficacy of 5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide in clinical trials, and to identify biomarkers that can predict response to treatment.
Synthesis Methods
The synthesis of 5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 5-bromo-2-nitroaniline with 2-furoyl chloride to yield 5-(2-furoylamino)-2-nitroaniline. The nitro group is then reduced to an amino group using palladium on carbon and hydrogen gas. The resulting amine is then coupled with 5-(4-bromophenyl)-2-furoic acid using a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product, 5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide.
Scientific Research Applications
5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide has been shown to inhibit B-cell receptor signaling and induce apoptosis (programmed cell death) in cancer cells.
properties
Product Name |
5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide |
|---|---|
Molecular Formula |
C23H17BrN2O4 |
Molecular Weight |
465.3 g/mol |
IUPAC Name |
5-(4-bromophenyl)-N-[5-(furan-2-carbonylamino)-2-methylphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H17BrN2O4/c1-14-4-9-17(25-22(27)20-3-2-12-29-20)13-18(14)26-23(28)21-11-10-19(30-21)15-5-7-16(24)8-6-15/h2-13H,1H3,(H,25,27)(H,26,28) |
InChI Key |
KKUWKOFBKYUJCP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Br |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B236116.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B236117.png)
![5-(2,3-dichlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B236120.png)

![N-(3,35-dichloro-12-oxo-10-propan-2-yl-8,37,40-trioxa-4,11,22,34,39-pentazadecacyclo[27.6.1.12,5.16,9.115,19.118,21.07,20.020,24.023,28.033,36]tetraconta-1(35),2,4,6,9(39),15(38),16,18,23(28),24,26,29(36),30,32-tetradecaen-13-yl)-2-hydroxy-3-methylbutanamide](/img/structure/B236132.png)
![4-cyano-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B236134.png)
![N-{3-[(2,4-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B236139.png)
![N-{3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236146.png)
![6-[(14b-Formyl-9-hydroxy-4,4,6a,6b,8a,11,11-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B236150.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide](/img/structure/B236155.png)